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Compound of Interest

Compound Name: 2-Chloroquinoline-6-sulfonamide

Cat. No.: B2962074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloroquinoline-6-sulfonamide. Due to the limited availability of direct experimental spectra

for this specific compound in public databases, this document presents predicted data,

supplemented with experimental data from closely related analogs—2-chloroquinoline and

benzenesulfonamide—to offer a robust analytical profile. This guide is intended to support

researchers in the identification, characterization, and quality control of 2-Chloroquinoline-6-
sulfonamide and its derivatives.

Predicted Spectroscopic Data for 2-Chloroquinoline-
6-sulfonamide
While experimental data is not readily available, computational models provide valuable

predictions for the mass spectrum of the target compound.

Mass Spectrometry (MS)
The predicted mass spectral data for 2-Chloroquinoline-6-sulfonamide (C9H7ClN2O2S) is

detailed below.
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Adduct m/z

[M+H]+ 242.99895

[M+Na]+ 264.98089

[M-H]- 240.98439

[M+NH4]+ 260.02549

[M+K]+ 280.95483

[M+H-H2O]+ 224.98893

[M]+ 241.99112

[M]- 241.99222

Experimental Spectroscopic Data of Analogous
Compounds
To approximate the spectroscopic characteristics of 2-Chloroquinoline-6-sulfonamide, this

section presents experimental data for its core structural components: 2-chloroquinoline and

benzenesulfonamide.

2-Chloroquinoline
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of 2-Chloroquinoline

The proton NMR spectrum of 2-chloroquinoline would exhibit signals corresponding to the

protons on the quinoline ring system.

¹³C NMR Spectrum of 2-Chloroquinoline

The carbon NMR spectrum provides insight into the carbon framework of the quinoline core.
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Chemical Shift (ppm) Assignment

151.8 C2

148.1 C8a

138.8 C4

130.1 C8

128.9 C5

127.5 C7

127.4 C6

126.9 C4a

122.5 C3

2.1.2. Infrared (IR) Spectroscopy of 2-Chloroquinoline

The IR spectrum of 2-chloroquinoline shows characteristic absorptions for the aromatic system

and the carbon-chlorine bond.

Wavenumber (cm⁻¹) Vibrational Mode

3050-3100 C-H stretching (aromatic)

1600-1650 C=C stretching (aromatic)

1500-1550 C=N stretching

700-850 C-Cl stretching

2.1.3. Mass Spectrometry (MS) of 2-Chloroquinoline

The mass spectrum of 2-chloroquinoline shows a molecular ion peak corresponding to its

molecular weight, along with characteristic fragmentation patterns.[1][2]
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m/z Relative Intensity Assignment

163 High [M]+

165 Lower (approx. 1/3 of M) [M+2]+ (due to ³⁷Cl isotope)

128 High [M-Cl]+

Benzenesulfonamide
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of Benzenesulfonamide

The proton NMR spectrum of benzenesulfonamide is characterized by signals from the

aromatic protons and the sulfonamide NH₂ protons.[3]

Chemical Shift (ppm) Multiplicity Integration Assignment

7.84 m 2H
Aromatic H (ortho to

SO₂NH₂)

7.47-7.70 m 3H
Aromatic H (meta,

para)

7.33 s 2H SO₂NH₂

2.2.2. Infrared (IR) Spectroscopy of Benzenesulfonamide

The IR spectrum of benzenesulfonamide displays characteristic bands for the sulfonamide

group and the benzene ring.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://m.chemicalbook.com/SpectrumEN_98-10-2_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C98102&Units=SI&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2962074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode

3350-3450 N-H stretching (asymmetric and symmetric)

3000-3100 C-H stretching (aromatic)

1310-1350 S=O stretching (asymmetric)

1150-1170 S=O stretching (symmetric)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts

are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance

(ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400

cm⁻¹). The resulting spectrum shows the absorption of infrared radiation as a function of

wavenumber.

Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct

infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas

chromatography (GC-MS). For electrospray ionization (ESI), the sample is ionized by applying

a high voltage to a nebulizing needle. The resulting ions are then separated based on their

mass-to-charge ratio (m/z) by a mass analyzer and detected.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a novel compound like 2-Chloroquinoline-6-sulfonamide.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 2-Chloroquinoline-6-sulfonamide

Purification (e.g., Crystallization, Chromatography)

Mass Spectrometry (MS)
Determine Molecular Weight and Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

Nuclear Magnetic Resonance (NMR)
(¹H, ¹³C, 2D)

Elucidate Molecular Structure

Spectral Data Analysis and Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroquinoline-6-
sulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2962074#spectroscopic-data-for-2-chloroquinoline-6-
sulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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